molecular formula C22H15N3O2S2 B492741 N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 671200-97-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide

Cat. No.: B492741
CAS No.: 671200-97-8
M. Wt: 417.5g/mol
InChI Key: DKSKJESJQWHBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide is a synthetic hybrid compound designed for investigative biology and medicinal chemistry research. It incorporates a benzothiazole scaffold, a privileged structure in drug discovery known for its diverse pharmacological profiles . This molecule is of significant research interest for developing novel anti-infective agents. The benzothiazole core is frequently explored for its antimicrobial properties, with studies showing efficacy against a panel of bacterial strains, including both Gram-positive and Gram-negative species . Its mechanism of action may involve enzyme inhibition; similar sulfonamide-containing compounds are known to target dihydropteroate synthetase (DHPS) in bacterial folate synthesis , while other benzothiazole derivatives have demonstrated potent inhibitory activity against dihydrofolate reductase (DHFR) in organisms such as E. coli . Furthermore, the structural framework of this compound suggests potential for multi-targeting strategies. Research on analogous benzothiazole-phenyl systems has extended into areas such as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition, which is a modern polypharmacology approach for investigating pain and inflammation pathways . The integration of the quinoline-sulfonamide moiety may further modulate its biological activity and selectivity, making this compound a valuable tool for researchers probing new mechanisms of action and structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c26-29(27,20-9-3-5-15-6-4-14-23-21(15)20)25-17-12-10-16(11-13-17)22-24-18-7-1-2-8-19(18)28-22/h1-14,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKJESJQWHBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution forms the basis for constructing the sulfonamide linkage in N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide. In one approach, 8-quinolinesulfonyl chloride is reacted with 4-(benzo[d]thiazol-2-yl)aniline under basic conditions . The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran, with triethylamine acting as a proton scavenger. The sulfonamide bond forms via the nucleophilic attack of the aniline’s amine group on the electrophilic sulfur center of the sulfonyl chloride. Yields range from 65% to 78%, depending on the stoichiometry and purity of the starting materials .

A critical challenge lies in the steric hindrance posed by the bulky quinoline and benzothiazole groups, which can slow the reaction kinetics. To mitigate this, elevated temperatures (50–60°C) and extended reaction times (12–24 hours) are often employed . Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient ensures the removal of unreacted sulfonyl chloride and byproducts.

Suzuki-Miyaura Cross-Coupling

Parameter Condition Yield Reference
CatalystPd(PPh₃)₄72%
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C

The reaction’s success hinges on the boron reagent’s stability and the absence of oxygen, which can deactivate the catalyst. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and recrystallization from ethanol to isolate the product as a pale-yellow solid .

Ullmann-Type Coupling

Ullmann coupling provides an alternative route for forming the C–N bond between the benzothiazole and phenyl rings. This method employs copper(I) iodide as a catalyst, combined with a diamine ligand such as N,N′-dimethylethylenediamine (DMEDA), to facilitate the coupling of 4-iodophenylquinoline-8-sulfonamide with benzothiazole-2-amine . Reaction conditions typically involve heating at 110°C in dimethyl sulfoxide (DMSO) for 24–48 hours.

Key advantages of this method include its tolerance for electron-deficient aryl halides and the ability to bypass prefunctionalized boronic acids. However, the requirement for high temperatures and prolonged reaction times limits its scalability. Yields reported in analogous systems range from 55% to 65% .

Reductive Amination and Intermediate Functionalization

A stepwise strategy involves synthesizing intermediates like 4-(benzo[d]thiazol-2-yl)aniline before introducing the sulfonamide group. For example, 2-aminobenzenethiol is condensed with 4-nitrobenzaldehyde to form a Schiff base, which is cyclized to the benzothiazole using iodine or hydrogen peroxide . Subsequent reduction of the nitro group to an amine (via hydrogenation or SnCl₂/HCl) yields 4-(benzo[d]thiazol-2-yl)aniline, which is then coupled with 8-quinolinesulfonyl chloride .

This approach allows for modular optimization but introduces challenges in controlling regioselectivity during cyclization. Impurities from incomplete reductions or side reactions necessitate rigorous purification, often involving multiple chromatographic steps .

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has been adapted for constructing the sulfonamide linkage under milder conditions. Using a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., Xantphos), 8-quinolinesulfonamide is coupled with 4-bromophenylbenzothiazole in toluene at 100°C . This method achieves yields of up to 70% with excellent functional group tolerance .

Parameter Condition Yield Reference
CatalystPd₂(dba)₃/Xantphos70%
BaseCs₂CO₃
SolventToluene
Temperature100°C

The method’s scalability is enhanced by the availability of aryl bromides and the avoidance of moisture-sensitive intermediates. However, catalyst cost and ligand synthesis remain drawbacks for industrial applications .

Solid-Phase Synthesis

Solid-phase techniques have been explored for high-throughput synthesis. A Wang resin-bound 8-quinolinesulfonamide derivative is treated with 4-(benzo[d]thiazol-2-yl)phenyl isocyanate under microwave irradiation . After cleavage from the resin using trifluoroacetic acid, the crude product is purified via preparative HPLC. While this method offers rapid access to analogs, yields are modest (50–60%) due to incomplete coupling and side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide exhibits promising anticancer activity. Research has demonstrated its efficacy against several human cancer cell lines, including:

Cell Line Cancer Type Activity Level
MCF-7Breast CancerModerate to High
A549Lung CancerModerate to High
Colo-205Colon CancerModerate to High
A2780Ovarian CancerModerate to High

Studies indicate that certain derivatives of this compound show even greater potency than standard anticancer drugs, suggesting a significant potential for development in cancer therapy .

Antibacterial Properties

The compound's structural components, particularly the thiazole and sulfonamide moieties, are known for their antibacterial properties. This compound has been evaluated for its antibacterial activity, both in isolation and in combination with cell-penetrating peptides. The following table summarizes some of the key findings:

Compound Target Bacteria Activity
This compoundVarious pathogenic bacteriaModerate activity
Derivatives with cell-penetrating peptidesMultidrug-resistant strainsEnhanced activity

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents .

Mechanism of Action Insights

While specific mechanisms of action for this compound remain under investigation, related compounds suggest possible interactions with biological targets. The presence of the quinoline core indicates potential for various biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Anti-inflammatory effects

Research on similar quinoline-based sulfonamides has shown strong binding affinities to active sites of enzymes like monoamine oxidases, which may also apply to this compound .

Drug Discovery and Development

The complex structure of this compound allows for further derivatization and synthesis of analogs. The following table outlines some notable derivatives and their associated activities:

Derivative Name Structure/Functional Group Biological Activity
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamideHydroxyquinolineAnticancer
2-amino-benzothiazoleAmino group on benzothiazoleAntimicrobial
Quinoline–sulfonamides (e.g., a1–18)Sulfonamide linked to quinolineNeurotherapeutic effects

These derivatives illustrate the compound's versatility and potential for broader therapeutic applications compared to others focusing on single biological targets .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example, research highlighted the synthesis of a series of 4-(benzo[d]thiazole-2-yl) phenols that exhibited significant acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Moreover, benzothiazole-based compounds have been shown to possess antitubercular properties, which indicates that structural modifications could lead to effective treatments against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it can act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural Features

The compound’s unique architecture distinguishes it from related sulfonamide and benzothiazole derivatives:

Compound Core Structure Key Substituents Functional Groups
Target Compound Quinoline Benzo[d]thiazole, sulfonamide Sulfonamide, aromatic heterocycles
Triazole derivatives [7–9] () 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione, sulfonyl
BOX/BT derivatives () Phenoxazine Benzo[d]thiazole/oxazole Donor-acceptor TADF systems
Crystalline quinoline sulfonamide () Quinoline Cyclopropylmethyl-piperazine Sulfonamide, carbonyl

Key Observations :

  • Unlike ’s piperazine-containing derivative, the absence of a bulky cyclopropylmethyl group in the target compound may improve solubility .

Electronic and Optical Properties

Compound ΔE_ST (eV) TADF Lifetime (μs) Key Spectral Data
BT derivatives () <0.1 <1 High photoluminescence quantum yield (PLQY) due to small ΔE_ST
Target Compound (Hypothetical) ~0.1–0.3 (estimated) 1–10 (estimated) Expected strong absorption in UV-vis (quinoline π→π* transitions)
Triazole Derivatives [7–9] N/A N/A IR: νC=O at 1663–1682 cm⁻¹ (pre-cyclization)

Key Observations :

  • The benzo[d]thiazole in the target compound may reduce ΔE_ST compared to triazole derivatives, aligning it closer to TADF-active BT/BOX systems () .
  • Quinoline’s inherent rigidity could extend excited-state lifetimes relative to phenoxazine-based analogs .

Physicochemical and Application-Specific Properties

Property Target Compound Triazole Derivatives [7–9] Crystalline Quinoline Sulfonamide
Solubility Moderate (polar aprotic solvents) Low (due to sulfonyl groups) High (piperazine enhances crystallinity)
Bioactivity Potential kinase inhibition Antifungal/antibacterial (via triazole) Not specified
Thermal Stability High (aromatic stacking) Moderate (tautomerism) Very high (crystalline lattice)

Key Observations :

  • ’s crystalline analog highlights the importance of substituents in tuning solid-state properties .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide (BTPS) is a complex compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed examination of the biological activity of BTPS, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BTPS is characterized by the integration of a quinoline moiety, a sulfonamide group, and a benzothiazole derivative. This unique combination is believed to contribute to its diverse biological activities, including antimicrobial and anticancer effects. The sulfonamide group is known for its antibacterial properties, while the quinoline and benzothiazole components are associated with various pharmacological activities.

Anticancer Activity

Research has demonstrated that BTPS exhibits significant anticancer activity across multiple human cancer cell lines:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • Colo-205 (colon cancer)
  • A2780 (ovarian cancer)

Studies indicate that BTPS shows moderate to high cytotoxicity against these cell lines, with some derivatives displaying enhanced potency compared to established chemotherapeutic agents .

Case Study: In Vitro Evaluation

In a study focusing on the cytotoxic effects of BTPS on MCF-7 cells, researchers observed an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that BTPS may serve as a lead compound for further development in cancer therapy.

Antibacterial Activity

BTPS derivatives have also been evaluated for their antibacterial properties. The combination of thiazole and sulfonamide moieties enhances their effectiveness against various bacterial strains. Notably, BTPS has shown activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Comparative Analysis of Antibacterial Efficacy

The following table summarizes the antibacterial activity of BTPS compared to other related compounds:

Compound NameStructure/Functional GroupBiological Activity
BTPSQuinoline-sulfonamideAntibacterial
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamideHydroxyquinolineAnticancer
2-amino-benzothiazoleAmino group on benzothiazoleAntimicrobial

While specific mechanisms for BTPS are not fully elucidated, insights can be drawn from related compounds. The presence of the quinoline core suggests potential interactions with DNA and RNA synthesis pathways, while the sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis . Additionally, molecular docking studies reveal that BTPS can form critical hydrogen bonds and π-stacking interactions with target proteins involved in disease pathways.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the benzothiazole and quinoline structures can influence biological activity. For instance, variations in substituents on the benzothiazole ring have been shown to enhance anticancer potency while maintaining antibacterial efficacy .

Example of SAR Findings

Research indicates that introducing electron-withdrawing groups on the quinoline moiety increases cytotoxicity against cancer cells. Conversely, certain substitutions may enhance solubility and bioavailability, which are crucial for therapeutic effectiveness.

Future Directions

The promising biological activities exhibited by BTPS warrant further investigation into its pharmacokinetics and toxicity profiles. Future research should focus on:

  • In vivo studies to validate efficacy and safety.
  • Mechanistic studies to elucidate specific pathways affected by BTPS.
  • Development of analogs with improved potency and selectivity.

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina, Glide): Predict interactions with targets like pyruvate kinase or β3-adrenergic receptors. Focus on hydrogen bonding with sulfonamide and π-π stacking with quinoline .
  • QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability.
  • MD simulations (AMBER, GROMACS): Assess binding stability over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations.

How can researchers resolve challenges in purifying this compound, particularly in isolating enantiomers or removing byproducts?

Basic Research Question

  • Flash chromatography: Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate sulfonamide byproducts.
  • Chiral HPLC: Employ a Chiralpak IA column and isopropanol/hexane mobile phase to resolve enantiomers .
  • Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals (>99% by HPLC) .

What are the compound’s stability profiles under various storage conditions, and how should formulations be designed?

Basic Research Question

  • Solid-state stability: Store at -20°C in amber vials under N₂ to prevent oxidation. TGA shows decomposition >250°C .
  • Solution stability: In DMSO, avoid repeated freeze-thaw cycles; use within 1 month. LC-MS monitoring detects sulfonamide hydrolysis at pH >8.0 .
  • Formulation: Lipid-based nanoparticles (e.g., LNPs) improve aqueous solubility and in vivo half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.